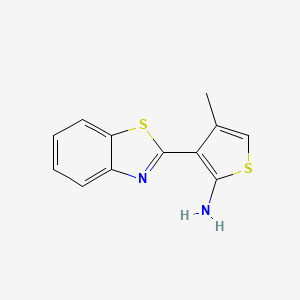

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Übersicht

Beschreibung

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound that features a benzothiazole ring fused to a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyano ketones with elemental sulfur and a primary amine.

Coupling of Benzothiazole and Thiophene Rings: The final step involves the coupling of the benzothiazole and thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and polar aprotic solvents (dimethyl sulfoxide, acetonitrile).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated derivatives, alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has highlighted the potential of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine in cancer treatment. It has been synthesized as part of a series of compounds aimed at inhibiting specific cancer-related enzymes.

Case Study: Dual Inhibitors of BRAF and VEGFR-2

A study synthesized derivatives similar to this compound to develop dual inhibitors targeting BRAF and VEGFR-2. The compound exhibited notable cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 3.58 to 15.36 μM, indicating its potential as an effective anticancer agent. The selectivity towards cancer cells compared to normal cells was also significant, with lower toxicity observed in normal cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were tested for their inhibitory effects against various pathogens.

Case Study: Inhibition of MERS-CoV

A related study explored derivatives of benzothiazole compounds for their inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative demonstrated a promising IC₅₀ value of 0.09 μM, suggesting that modifications based on the structure of this compound could yield effective antiviral agents .

Neuroprotective Effects

Research has indicated that compounds derived from or related to this compound may exhibit neuroprotective effects.

Case Study: Inhibition of Monoamine Oxidase

In a study focusing on neurodegenerative diseases, several benzothiazole derivatives were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE). Some compounds showed excellent activity against MAO-B and butyrylcholinesterase (BuChE), which are crucial targets in treating depression associated with neurodegenerative diseases .

Summary of Applications

| Application Type | Specific Use Cases | Results/Findings |

|---|---|---|

| Anticancer | Dual inhibitors for BRAF and VEGFR-2 | IC₅₀ values: 3.58 - 15.36 μM; selective toxicity |

| Antimicrobial | Inhibition of MERS-CoV | Promising IC₅₀ value of 0.09 μM |

| Neuroprotective | Inhibition of MAO and ChE | Significant activity against MAO-B and BuChE |

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine involves its interaction with specific molecular targets and pathways:

Inhibition of Enzymes: The compound can inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria.

Disruption of Cellular Processes: It can disrupt cellular processes by binding to DNA or proteins, leading to cell death or inhibition of cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives with similar biological activities.

4-Methylthiophene-2-carboxylic Acid: A thiophene derivative with applications in material science.

2-Phenylbenzothiazole: A benzothiazole derivative with potential anti-cancer properties.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is unique due to its combined benzothiazole and thiophene moieties, which impart distinct electronic and biological properties. This makes it a valuable compound for diverse applications in medicinal chemistry, material science, and biological research .

Biologische Aktivität

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, also known by its CAS number 232941-00-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H10N2S2

- Molecular Weight : 246.35 g/mol

- IUPAC Name : this compound

- PubChem CID : 2735376

1. Anticancer Properties

Research has indicated that compounds with a benzothiazole moiety exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated that they can inhibit the proliferation of various cancer cell lines. The cytotoxic effects of benzothiazole derivatives have been linked to their ability to interfere with microtubule dynamics and induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 1.35 |

| Compound B | A549 | 0.13 |

| Compound C | HT-29 | 0.008 |

2. Acetylcholinesterase Inhibition

Compounds similar to this compound have shown promising acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for neurodegenerative diseases like Alzheimer’s, where AChE inhibition can help increase acetylcholine levels in the brain .

In vitro studies have reported IC50 values for related compounds ranging from 2.7 µM to lower, indicating their potential as therapeutic agents against cognitive decline associated with Alzheimer's disease .

3. Antimicrobial Activity

The benzothiazole scaffold has also been explored for its antimicrobial properties. Some derivatives have exhibited significant antibacterial activity against various strains, suggesting that modifications to the benzothiazole structure can enhance efficacy against microbial pathogens .

Case Studies

A notable study involved the synthesis and biological evaluation of a series of benzothiazole derivatives, including those structurally related to this compound. The results highlighted their potential as effective AChE inhibitors and their cytotoxic effects on cancer cell lines .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : The inhibition of AChE suggests a mechanism involving competitive binding to the enzyme's active site.

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXFAQKMMOVVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370697 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232941-00-3 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.